(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol
Brand Name: Vulcanchem
CAS No.: 1351630-00-6
VCID: VC2818221
InChI: InChI=1S/C9H9ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1
SMILES: C1CC2=C(C1O)C=CC(=C2)Cl
Molecular Formula: C9H9ClO
Molecular Weight: 168.62 g/mol

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

CAS No.: 1351630-00-6

Cat. No.: VC2818221

Molecular Formula: C9H9ClO

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol - 1351630-00-6

Specification

CAS No. 1351630-00-6
Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
IUPAC Name (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol
Standard InChI InChI=1S/C9H9ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1
Standard InChI Key WDXUNFVYUDYDQA-SECBINFHSA-N
Isomeric SMILES C1CC2=C([C@@H]1O)C=CC(=C2)Cl
SMILES C1CC2=C(C1O)C=CC(=C2)Cl
Canonical SMILES C1CC2=C(C1O)C=CC(=C2)Cl

Introduction

Structural Characteristics and Chemical Identity

Molecular Structure and Basic Properties

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol is characterized by its bicyclic structure consisting of a benzene ring fused with a five-membered ring. The compound contains two key functional groups: a hydroxyl group positioned at C1 with R stereochemistry and a chlorine atom at the 5-position of the aromatic ring. This specific arrangement of atoms contributes to the compound's unique chemical properties and reactivity profile.

The compound has the molecular formula C₉H₉ClO and a molecular weight of approximately 168.62 g/mol . The structure contains 11 heavy atoms and features one stereocenter at the C1 position, which bears the hydroxyl group in the R configuration . This stereochemistry is critical for its potential applications in asymmetric synthesis and affects its biological activity profile.

Stereochemical Significance

The "(1R)" prefix in the compound name indicates the absolute configuration at the C1 carbon atom according to the Cahn-Ingold-Prelog priority rules. This specific stereochemistry is essential for applications requiring enantiopure compounds, particularly in pharmaceutical development and asymmetric catalysis. The presence of this single stereocenter means that two enantiomers are possible – the (1R) and (1S) forms – which may exhibit different biological activities and chemical behaviors despite having identical physical properties (except for optical rotation).

The racemic mixture of 5-chloro-2,3-dihydro-1H-inden-1-ol contains equal amounts of both enantiomers, while the compound specified in this article – (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol – represents the isolated, pure R enantiomer. The process of obtaining this specific enantiomer typically involves either stereoselective synthesis or resolution of the racemic mixture.

Synthesis and Preparation

General Synthetic Routes

The synthesis of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol typically begins with the preparation of the racemic mixture, followed by resolution techniques to isolate the desired (1R) enantiomer. One common approach starts with 5-chloro-2,3-dihydro-1H-inden-1-one (5-chloro-1-indanone), which then undergoes reduction to form the racemic alcohol.

A documented method for synthesizing the racemic 5-chloro-2,3-dihydro-1H-inden-1-ol involves the reduction of 5-chloro-2,3-dihydro-1H-inden-1-one using sodium borohydride:

"To a solution of 5-chloro-2,3-dihydro-1H-inden-1-one (500g, 301.2 mmol) in THF (500 mL) was added sodium borohydride solution (23.0 g, 602.4 mmol) in water (100 mL) at 0°C drop-wise in 1 h. The resulting reaction mixture was stirred at ambient temperature for 12 h. After completion, the reaction mixture was quenched with water (500 mL) and extracted with ethyl acetate (3 x 1500 mL). The organic layers were combined, dried over sodium sulfate and concentrated under reduced pressure to obtain a racemic mixture of (S)-5-chloro-2,3-dihydro-1H-inden-1-ol and (R)-5-chloro-2,3-dihydro-1H-inden-1-ol (48.0 g, 94.8 percent yield)..."

This synthesis process demonstrates that the racemic mixture can be obtained with high yield, providing an excellent starting point for subsequent resolution steps.

Methods for Obtaining the (1R) Enantiomer

To obtain the pure (1R) enantiomer from the racemic mixture, several approaches can be employed:

Kinetic Resolution

One effective method for obtaining enantiomerically pure compounds is kinetic resolution. Research has demonstrated that chiral guanidine catalysts can be used for the silylative kinetic resolution of racemic 1-indanol derivatives, which would include our target compound:

"Efficient kinetic resolution of racemic 1-indanol derivatives was achieved using triphenylchlorosilane by asymmetric silylation in the presence of chiral guanidine catalysts. The chiral guanidine catalyst (R,R)-N-(1-(β-naphthyl)ethyl)benzoguanidine was found to be highly efficient as only 0.5 mol% catalyst loading was sufficient to catalyze the reaction of various substrates with appropriate conversion and high s-values (up to 89)."

This methodology is particularly valuable as it allows for the selective silylation of one enantiomer in the racemic mixture, leaving the desired (1R) enantiomer unreacted and available for isolation.

Enzymatic Resolution

Enzymatic resolution offers another potential route for obtaining the (1R) enantiomer. Lipases have been demonstrated as effective biocatalysts for the kinetic resolution of racemic mixtures of similar compounds, such as 2-bromo derivatives of 1-indanol. These enzymes can selectively react with one enantiomer, allowing for the separation of the desired (1R) enantiomer.

Physical and Chemical Properties

Physical Characteristics

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol typically appears as a solid at room temperature. Although specific data for the pure (1R) enantiomer is limited in the available search results, the general physical properties of the racemic compound are instructive.

The computed properties for 5-chloro-2,3-dihydro-1H-inden-1-ol include:

  • Molecular Weight: 168.62 g/mol

  • XLogP3: 2.1 (indicating moderate lipophilicity)

  • Hydrogen Bond Donor Count: 1 (the hydroxyl group)

  • Hydrogen Bond Acceptor Count: 1 (also the hydroxyl group)

  • Topological Polar Surface Area: 20.2 Ų

These properties indicate that the compound has moderate lipophilicity and limited capacity for hydrogen bonding, which influences its solubility characteristics and potential interactions with biological systems.

Chemical Reactivity

The reactivity of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol is primarily determined by its two main functional groups: the hydroxyl group and the chlorine substituent.

Hydroxyl Group Reactivity

The hydroxyl group at the C1 position can participate in various reactions typical of secondary alcohols:

  • Esterification with acid chlorides or anhydrides

  • Oxidation to form the corresponding ketone (5-chloro-2,3-dihydro-1H-inden-1-one)

  • Dehydration to form alkenes

  • Silylation, as demonstrated in kinetic resolution approaches

Chlorine Substituent Reactivity

The chlorine atom at the 5-position provides additional reactivity options:

  • Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Kumada coupling)

  • Nucleophilic aromatic substitution (though this would require activating groups)

  • Reduction to form the dechlorinated compound

The combination of these two functional groups makes (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol a versatile starting material for further synthetic elaboration.

WarningHazard StatementPrecautionary Statements
H302 (100%)Harmful if swallowed [Warning Acute toxicity, oral]P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501

This information was provided by notification to the European Chemicals Agency (ECHA) Classification & Labeling Inventory .

Comparative Analysis with Related Compounds

Comparison with Other Halogenated Indanols

To better understand the significance of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol, it is valuable to compare it with structurally related compounds:

CompoundStructural DifferenceSignificance
(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-olChlorine at C2 position instead of C5Different reactivity profile due to chlorine position; contains an additional stereocenter
(1R)-4-bromo-2,3-dihydro-1H-inden-1-olBromine at C4 position instead of chlorine at C5Potentially similar biological activities; bromine offers different electronic and steric properties
5-Chloro-2,3-dihydro-1H-inden-1-oneKetone instead of alcohol at C1Precursor for synthesis; different functional group reactivity
2,3-Dihydro-1H-inden-1-ol (unsubstituted indanol)No halogen substituentReference compound; typically less reactive and different physical properties

The position and nature of the halogen substituent significantly impact the compound's physical properties, reactivity, and potential biological activities. The specific (1R) stereochemistry at C1 in our target compound is a critical feature that distinguishes it from racemic mixtures and determines its behavior in asymmetric reactions and potential biological activities.

Synthetic Utility Comparison

Different halogenated indanols offer varying synthetic utility:

  • 5-Chloro derivatives (our target compound): Moderate reactivity in cross-coupling reactions; generally stable under most conditions

  • 4-Bromo derivatives: More reactive in cross-coupling reactions due to the carbon-bromine bond being weaker than carbon-chlorine

  • 2-Chloro derivatives: Chlorine on the aliphatic ring offers different reactivity compared to aromatic ring substitution

The specific positioning of substituents and stereochemistry dramatically influences the utility of these compounds in synthetic pathways, affecting both reaction efficiency and selectivity.

Comparative Data Tables

Physical and Chemical Properties

Property(1R)-5-chloro-2,3-dihydro-1H-inden-1-olRacemic 5-chloro-2,3-dihydro-1H-inden-1-ol
Molecular FormulaC₉H₉ClOC₉H₉ClO
Molecular Weight168.62 g/mol168.62 g/mol
Physical StateSolid (presumed)Solid
XLogP32.1 (estimated)2.1
Hydrogen Bond Donors11
Hydrogen Bond Acceptors11
Topological Polar Surface Area20.2 Ų20.2 Ų
ChiralitySingle enantiomerRacemic mixture
Optical RotationSpecific (not provided in sources)Zero (racemic)

Synthetic Methods Comparison

MethodStarting MaterialConditionsYieldEnantiomeric Purity
NaBH₄ Reduction5-chloro-2,3-dihydro-1H-inden-1-oneNaBH₄, THF/H₂O, 0°C to RT, 12h94.8%Racemic
Silylative Kinetic ResolutionRacemic 5-chloro-2,3-dihydro-1H-inden-1-olTriphenylchlorosilane, chiral guanidine catalyst (0.5 mol%)VariableHigh (s-values up to 89)
Enzymatic ResolutionRacemic 5-chloro-2,3-dihydro-1H-inden-1-olLipases (based on similar compounds)VariablePotentially high

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